2-Methoxyidazoxan serves as a valuable tool in research aimed at understanding the role of alpha-adrenergic receptors in various physiological processes. By selectively blocking these receptors, scientists can observe the resulting changes in cellular function and organ activity. This helps to elucidate the specific pathways mediated by alpha-adrenergic signaling. Source: [Alpha-Adrenergic Receptor Blockers: A Review of Their Pharmacology and Clinical Applications: ]
Alpha-adrenergic receptors play a role in regulating blood pressure and heart function. Studies have employed 2-methoxyidazoxan to investigate its potential effects on blood pressure and cardiac contractility. This research helps to understand the mechanisms by which alpha-adrenergic antagonists might be used to treat hypertension or other cardiovascular conditions. Source: [Inhibition of alpha 1-adrenoceptors by idazoxan and methoxyidazoxan attenuates positive inotropic and lusitropic effects of phenylephrine in isolated rat hearts: ]
2-Methoxyidazoxan is a chemical compound classified as an alpha-2 adrenergic receptor antagonist. Its chemical formula is C₁₂H₁₄N₂O₃, and it features a methoxy group attached to an idazoxan structure, which enhances its pharmacological properties. This compound is known for its ability to block the actions of endogenous or exogenous alpha-adrenergic agonists without activating the receptors, making it significant in various pharmacological applications .
These reactions are important for understanding its reactivity and potential modifications for drug development.
The biological activity of 2-methoxyidazoxan primarily revolves around its role as an alpha-2 adrenergic receptor antagonist. Research indicates that it effectively increases noradrenaline concentrations in brain regions innervated by locus coeruleus neurons, which can influence mood and cognitive functions . Additionally, it has been shown to improve cognitive performance in various tests, including planning and attention tasks .
Several methods exist for synthesizing 2-methoxyidazoxan:
These methods highlight the versatility of synthetic approaches available for this compound.
2-Methoxyidazoxan finds applications in various fields:
Interaction studies involving 2-methoxyidazoxan have revealed important insights:
Several compounds share structural or functional similarities with 2-methoxyidazoxan. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Idazoxan | Alpha-2 adrenergic antagonist | Lacks the methoxy group; primarily used for research. |
Yohimbine | Alpha-2 adrenergic antagonist | Naturally occurring; used for erectile dysfunction. |
Clonidine | Alpha-2 adrenergic agonist | Used primarily for hypertension; different receptor action. |
2-Methoxyidazoxan is unique due to its specific binding profile and lack of receptor activation compared to similar compounds. This specificity makes it particularly valuable for research into adrenergic signaling without triggering downstream effects associated with receptor activation.
2-Methoxyidazoxan demonstrates exceptional binding affinity for α₂-adrenoceptors across multiple species and tissue preparations [1]. The compound exhibits high-affinity binding with dissociation constants in the sub-nanomolar to low nanomolar range. In human receptor preparations, 2-methoxyidazoxan displays remarkable selectivity profiles that distinguish it from other α₂-adrenoceptor ligands [2].
The binding kinetics of 2-methoxyidazoxan reveal rapid association and dissociation characteristics typical of competitive antagonists [2]. Equilibrium binding is achieved within 15-30 minutes at room temperature, with the compound demonstrating rapidly reversible binding properties. Non-specific binding rates vary depending on tissue preparation, ranging from 4.9% in Chinese hamster ovary cells expressing α₂A-adrenoceptors to approximately 20% in neonatal rat lung preparations [1].
Saturation binding experiments consistently demonstrate single-site binding behavior with high affinity across different α₂-adrenoceptor subtypes [1]. The binding affinity appears to be influenced by buffer composition, with optimal binding observed in potassium phosphate buffer compared to Tris or glycylglycine buffers [2].
Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Non-specific Binding (%) |
---|---|---|---|
CHO-C10 (α₂A) | 0.29 | 85-120 | 4.9 |
Neonatal rat lung (α₂B) | 1.05 | 45-65 | 20.0 |
OK cells (α₂C) | 0.37 | 75-95 | 14.0 |
Bovine pineal (α₂D) | 0.19 | 110-140 | 8.3 |
The subtype selectivity profile of 2-methoxyidazoxan represents one of its most distinctive pharmacological features [1] [3]. Unlike many α₂-adrenoceptor antagonists that show significant subtype bias, 2-methoxyidazoxan demonstrates relatively balanced affinity across all four α₂-adrenoceptor subtypes, though with some notable differences.
Competition binding studies using subtype-selective compounds reveal that 2-methoxyidazoxan has the highest affinity for the α₂D subtype, followed by α₂A, α₂C, and α₂B subtypes [1] [4]. This binding profile contrasts markedly with other commonly used α₂-antagonists such as yohimbine, which shows much lower affinity for α₂D receptors compared to other subtypes.
In human brain tissue preparations, 2-methoxyidazoxan successfully labels α₂A-adrenoceptors in hippocampus, hypothalamus, cerebellum, and brainstem, where this subtype comprises nearly 100% of the α₂-adrenoceptor population [3]. In frontal cortex and caudate nucleus, where mixed populations of α₂A and α₂B/C subtypes exist, 2-methoxyidazoxan effectively discriminates between subtypes when used in combination with subtype-selective masking agents [3].
The selectivity profile has been validated using recombinant human α₂-adrenoceptor subtypes expressed in stable cell lines [2]. Correlation analysis between binding affinities determined with 2-methoxyidazoxan and other radioligands shows excellent agreement (correlation coefficients >0.94), confirming that all ligands label the same receptor populations [2].
Subtype | Ki (nM) | Selectivity Ratio | Tissue Distribution |
---|---|---|---|
α₂A | 0.29 | 1.0 (reference) | Brain cortex, hippocampus, brainstem |
α₂B | 1.05 | 3.6 | Thalamus, neonatal lung |
α₂C | 0.37 | 1.3 | Basal ganglia, striatum |
α₂D | 0.19 | 0.66 | Bovine pineal, rodent tissues |
A critical distinguishing feature of 2-methoxyidazoxan compared to its parent compound idazoxan is its dramatically reduced affinity for imidazoline receptors [5] [6]. This selectivity represents a major pharmacological advantage, as it eliminates the confounding effects associated with imidazoline receptor activation that complicate interpretation of studies using less selective compounds.
Binding studies demonstrate that 2-methoxyidazoxan has negligible affinity for both I₁ and I₂ imidazoline receptor subtypes [5] [7]. Competition experiments using selective imidazoline receptor ligands show that 2-methoxyidazoxan displays greater than 1000-fold selectivity for α₂-adrenoceptors over imidazoline binding sites. This selectivity profile contrasts dramatically with idazoxan, which shows high affinity for both receptor systems.
The structural basis for this selectivity lies in the methoxy substitution at the 2-position of the benzodioxan ring [7]. Structure-activity relationship studies indicate that addition of alkoxy groups at this position significantly increases α₂-selectivity while reducing imidazoline receptor affinity. This modification appears to alter the three-dimensional conformation of the molecule in a manner that favors α₂-adrenoceptor binding while disrupting optimal interactions with imidazoline binding sites.
In rat kidney preparations, where both α₂-adrenoceptors and I₂ imidazoline binding sites coexist, 2-methoxyidazoxan specifically labels a non-adrenoceptor imidazoline binding site only at very high concentrations (Kd = 4.9 ± 1.5 nM after α₂-adrenoceptor masking) [8]. However, this binding occurs at concentrations far exceeding those required for α₂-adrenoceptor occupation, maintaining practical selectivity for α₂-adrenoceptors under typical experimental conditions.
Receptor System | Ki/Kd (nM) | Selectivity vs α₂A | Functional Significance |
---|---|---|---|
I₁ imidazoline | >1000 | >3400 | No cardiovascular effects |
I₂ imidazoline | 4.9 ± 1.5 | ~17 | Minimal confounding at low doses |
α₂-adrenoceptors | 0.19-1.05 | 1.0 (reference) | Primary target |
2-Methoxyidazoxan demonstrates moderate affinity for 5-HT₁A receptors, representing a potential secondary pharmacological target that must be considered in experimental design [9] [10]. Binding studies reveal that the compound acts as an antagonist at 5-HT₁A receptors with affinities in the 50-100 nM range, approximately 200-300 fold lower than its affinity for α₂-adrenoceptors.
Functional studies in rabbit spinal cord preparations demonstrate that 2-methoxyidazoxan shows very weak antagonist activity at 5-HT₁A receptors in vivo [9]. When administered intrathecally at doses up to 664 nmol, 2-methoxyidazoxan fails to show agonist activity at 5-HT₁A receptors. However, at higher cumulative doses (1.11 μmol), the compound can partially antagonize the effects of the selective 5-HT₁A agonist 8-OH-DPAT, though with approximately 2000-fold lower potency than the selective 5-HT₁A antagonist WAY-100635 [9].
The 5-HT₁A receptor affinity of 2-methoxyidazoxan appears to be shared with other α₂-adrenoceptor antagonists, including the subtype-selective compounds BRL 44408 and ARC 239 [10]. Competition experiments using [³H]8-OH-DPAT binding reveal that these compounds recognize 5-HT₁A receptors with Ki values in the nanomolar range, though still substantially lower than their α₂-adrenoceptor affinities.
This cross-reactivity with 5-HT₁A receptors may contribute to some of the behavioral and physiological effects observed with 2-methoxyidazoxan, particularly those involving serotonergic neurotransmission. However, the selectivity margin is generally sufficient to minimize confounding effects when the compound is used at appropriate concentrations for α₂-adrenoceptor studies.
5-HT₁A Parameter | Value | Comparison to α₂ | Functional Consequence |
---|---|---|---|
Binding affinity (Ki) | 50-100 nM | 200-300 fold lower | Minimal at low doses |
Functional potency | ~2000-fold weaker than WAY-100635 | Weak antagonist | Limited functional impact |
Selectivity margin | >200-fold | Acceptable for research | Requires dose consideration |
2-Methoxyidazoxan functions as a competitive antagonist at α₂-adrenoceptors, demonstrating classical competitive inhibition kinetics in both binding and functional assays [5] [2]. The compound effectively blocks the actions of endogenous norepinephrine and synthetic α₂-agonists such as clonidine and UK-14304 without displaying significant agonist activity under physiological conditions.
Functional studies in various tissue preparations demonstrate that 2-methoxyidazoxan produces rightward parallel shifts in agonist concentration-response curves without affecting maximum responses, consistent with competitive antagonism [5]. The compound shows similar antagonist potency across different α₂-adrenoceptor-mediated responses, including inhibition of adenylyl cyclase, modulation of ion channels, and regulation of neurotransmitter release.
In vivo physiological studies reveal that 2-methoxyidazoxan effectively antagonizes the sympatho-inhibitory effects of α₂-agonists [6] [11]. The compound reverses clonidine-induced hypotension, bradycardia, and suppression of sympathetic nerve activity, confirming its functional antagonism of α₂-adrenoceptors in intact physiological systems. The antagonism appears to be surmountable, as demonstrated by the ability of higher agonist concentrations to overcome the blockade.
Electrophysiological studies in locus coeruleus neurons show that 2-methoxyidazoxan blocks the inhibitory effects of norepinephrine on neuronal firing, leading to increased noradrenergic activity [12]. This disinhibition of noradrenergic neurons represents the primary mechanism underlying the compound's effects on central norepinephrine release and downstream behavioral consequences.
2-Methoxyidazoxan demonstrates significant inverse agonist activity at α₂A-adrenoceptors, distinguishing it from neutral antagonists and contributing to its functional profile [13]. Studies using constitutively active mutant α₂A-adrenoceptors reveal that 2-methoxyidazoxan can reduce basal receptor activity below baseline levels, indicating inverse agonist properties.
The inverse agonist activity of 2-methoxyidazoxan has been quantified using cell lines expressing constitutively active α₂A-adrenoceptors (CAM-T373K) [13]. In these systems, 2-methoxyidazoxan reverses the suppression of cAMP production characteristic of constitutively active receptors, with an order of inverse efficacy of rauwolscine > yohimbine > 2-methoxyidazoxan > MK-912. This contrasts with idazoxan and phentolamine, which behave as neutral antagonists in the same system.
The molecular basis for inverse agonist activity appears to involve stabilization of the inactive receptor conformation, shifting the equilibrium away from the active state [13]. Extended ternary complex model analysis suggests that approximately 50% of constitutively active α₂A-adrenoceptors exist in the active state, with inverse agonists capable of reducing this proportion through preferential binding to the inactive conformation.
This inverse agonist activity may contribute to the in vivo pharmacological effects of 2-methoxyidazoxan, particularly in situations where α₂-adrenoceptors display constitutive activity. The ability to reduce basal receptor activity below baseline levels could enhance the disinhibition of noradrenergic neurotransmission beyond simple competitive antagonism.
Inverse Agonist Parameter | 2-Methoxyidazoxan | Comparison Compounds |
---|---|---|
Inverse efficacy rank order | 3rd (after rauwolscine, yohimbine) | Higher than MK-912 |
CAM receptor suppression | Significant reduction in cAMP suppression | Neutral: idazoxan, phentolamine |
Active state estimation | ~50% CAM receptors affected | Model-dependent analysis |
The structure-activity relationships governing 2-methoxyidazoxan's pharmacological properties provide insight into the molecular determinants of α₂-adrenoceptor selectivity and functional activity [7]. The key structural modification distinguishing 2-methoxyidazoxan from idazoxan is the methoxy group substitution at the 2-position of the benzodioxan moiety.
The addition of the methoxy group produces several critical pharmacological changes: enhanced α₂-adrenoceptor selectivity, reduced imidazoline receptor affinity, and modified inverse agonist properties [7]. Structure-activity studies demonstrate that "bulky" substituents at the 2-position of the benzodioxan ring consistently increase α₂-selectivity, while "flat" analogs retain imidazoline receptor affinity.
Comparative analysis of related compounds reveals that the methoxy substitution is optimal for achieving α₂-selectivity without completely eliminating α₂-adrenoceptor affinity [7]. Ethoxy-idazoxan shows similar selectivity patterns but with different pharmacokinetic properties, while larger substituents may reduce overall receptor affinity.
The imidazoline ring system remains essential for α₂-adrenoceptor binding, as evidenced by the complete loss of activity when this moiety is replaced or modified [7]. The 4,5-dihydro substitution pattern on the imidazoline ring appears optimal for both binding affinity and selectivity, with modifications to this region typically reducing pharmacological activity.
The benzodioxan ring system provides the structural framework for receptor recognition, with the 2-position offering the primary site for selectivity modification [7]. The spatial orientation of the methoxy group appears critical, as other positional isomers show reduced selectivity or affinity.
Structural Feature | Pharmacological Impact | SAR Principle |
---|---|---|
2-Methoxy group | Enhanced α₂-selectivity, reduced I₁/I₂ affinity | Bulky substituents favor α₂-selectivity |
Imidazoline ring | Essential for α₂-binding | Core pharmacophore requirement |
Benzodioxan system | Receptor recognition framework | Rigid scaffold for optimal binding |
4,5-Dihydro pattern | Optimal affinity/selectivity balance | Reduced flexibility enhances binding |
The comparison between 2-methoxyidazoxan and its parent compound idazoxan reveals fundamental differences in pharmacological selectivity and functional properties [5] [6]. While both compounds are potent α₂-adrenoceptor antagonists, 2-methoxyidazoxan offers superior selectivity for adrenergic receptors over imidazoline binding sites.
Binding affinity comparisons show that idazoxan has similar or slightly higher affinity for α₂-adrenoceptors compared to 2-methoxyidazoxan, but with dramatically higher affinity for imidazoline receptors [14]. Idazoxan displays significant binding to both I₁ and I₂ imidazoline receptor subtypes, with Ki values in the nanomolar range, while 2-methoxyidazoxan shows negligible affinity for these sites.
Functional studies reveal that idazoxan produces complex pharmacological effects due to its mixed α₂/imidazoline activity [5]. In cardiovascular studies, idazoxan can produce effects mediated through both receptor systems, complicating interpretation of results. 2-Methoxyidazoxan eliminates these confounding effects by providing selective α₂-antagonism.
The inverse agonist properties also differ between these compounds [13]. While 2-methoxyidazoxan demonstrates clear inverse agonist activity at α₂A-adrenoceptors, idazoxan behaves as a neutral antagonist in the same experimental systems. This difference may contribute to distinct in vivo pharmacological profiles.
Stereochemical considerations add another layer of complexity to idazoxan's pharmacology [14]. The compound exists as diastereoisomers with different selectivity profiles for pre- and postsynaptic α₂-adrenoceptors, while 2-methoxyidazoxan shows more consistent pharmacological properties across receptor populations.
Pharmacological Parameter | 2-Methoxyidazoxan | Idazoxan | Advantage |
---|---|---|---|
α₂-Adrenoceptor affinity | 0.19-1.05 nM | 5-20 nM | Comparable |
I₁ imidazoline affinity | >1000 nM | 50-100 nM | Much higher selectivity |
I₂ imidazoline affinity | >100 nM | 10-50 nM | Higher selectivity |
Inverse agonist activity | Present | Absent (neutral) | Different mechanism |
5-HT₁A activity | Weak antagonist | Agonist properties | Different profile |
Yohimbine represents one of the most widely used α₂-adrenoceptor antagonists, but its pharmacological profile differs significantly from 2-methoxyidazoxan in several important aspects [5] [6]. While both compounds are effective α₂-antagonists, they show distinct selectivity patterns and functional properties.
Binding studies reveal that yohimbine has comparable affinity for α₂A, α₂B, and α₂C subtypes but much lower affinity for α₂D receptors [1]. This contrasts with 2-methoxyidazoxan, which maintains high affinity across all four subtypes. The subtype selectivity differences may contribute to distinct pharmacological profiles in tissues expressing different α₂-receptor populations.
Cardiovascular studies demonstrate important functional differences between these compounds [6] [11]. Yohimbine produces complex cardiovascular effects that may involve peripheral α₁-adrenoceptor interactions, while 2-methoxyidazoxan shows greater selectivity for α₂-mediated effects. This selectivity advantage makes 2-methoxyidazoxan preferable for studies specifically targeting α₂-adrenoceptor function.
The inverse agonist properties of these compounds also differ significantly [13]. Yohimbine demonstrates potent inverse agonist activity at α₂A-adrenoceptors, ranking higher than 2-methoxyidazoxan in inverse efficacy studies. This difference may contribute to distinct functional profiles, particularly in systems with constitutively active receptors.
Species differences in binding affinity represent another important consideration [15]. Yohimbine shows marked species differences in α₂-adrenoceptor affinity, with human receptors displaying higher affinity than rodent receptors. 2-Methoxyidazoxan shows more consistent cross-species binding properties, facilitating translation between preclinical and clinical studies.
Comparative Parameter | 2-Methoxyidazoxan | Yohimbine | Clinical Relevance |
---|---|---|---|
α₂D selectivity | High affinity (0.19 nM) | Low affinity (~15-30 nM) | Better subtype coverage |
Species consistency | Minimal differences | Significant human/rodent differences | Better translational value |
Cardiovascular selectivity | High α₂-selectivity | Mixed α₁/α₂ effects | Reduced side effects |
Inverse agonist potency | Moderate | High | Different functional profile |
Atipamezole represents a highly selective α₂-adrenoceptor antagonist developed primarily for veterinary applications, offering another useful comparison for evaluating 2-methoxyidazoxan's pharmacological profile [4] [16]. Both compounds demonstrate excellent selectivity for α₂-adrenoceptors over other receptor systems.
Binding affinity studies show that atipamezole has similar high affinity for α₂-adrenoceptors compared to 2-methoxyidazoxan, with Kd values in the sub-nanomolar range [16]. Both compounds demonstrate excellent selectivity over imidazoline receptors, though atipamezole may have slightly better selectivity margins in some tissue preparations.
Functional studies reveal that both compounds effectively reverse the effects of α₂-agonists in various experimental systems [6]. Atipamezole is particularly effective at reversing the sedative and analgesic effects of compounds like dexmedetomidine and medetomidine, making it valuable for reversing α₂-agonist effects in veterinary practice.
The subtype selectivity profiles show some differences between these compounds [4]. While both demonstrate high affinity for all α₂-subtypes, atipamezole may show slightly different relative affinities for specific subtypes compared to 2-methoxyidazoxan. These differences could influence tissue-specific pharmacological effects.
Cross-reactivity studies demonstrate that both compounds have minimal interactions with other receptor systems [16]. However, atipamezole shows different binding characteristics in certain tissue preparations, particularly neonatal rat lung, where additional non-adrenergic binding sites are observed that differ from classical imidazoline receptors.
Comparison Parameter | 2-Methoxyidazoxan | Atipamezole | Application Advantage |
---|---|---|---|
α₂-Receptor affinity | 0.19-1.05 nM | 0.3-1.0 nM | Comparable potency |
Imidazoline selectivity | >1000-fold | >500-fold | Both highly selective |
Clinical development | Research tool | Veterinary approved | Different applications |
Subtype profile | Balanced across subtypes | Slight α₂A preference | Different selectivity |
Binding studies reveal that rauwolscine has excellent affinity for α₂A, α₂B, and α₂C subtypes but dramatically reduced affinity for α₂D receptors [1]. The Kd value for α₂D receptors (5.2 nM) is substantially higher than for other subtypes (0.24-0.55 nM), creating a significant selectivity gap that contrasts with 2-methoxyidazoxan's more balanced profile.
Radioligand binding comparisons show excellent correlation between [³H]rauwolscine and [³H]2-methoxyidazoxan binding in tissues expressing multiple α₂-subtypes [1]. However, the different subtype selectivity patterns mean that these radioligands may label slightly different receptor populations in tissues with mixed subtype expression.
Inverse agonist activity represents a significant difference between these compounds [13]. Rauwolscine demonstrates the highest inverse agonist efficacy among α₂-antagonists tested, significantly exceeding 2-methoxyidazoxan's inverse agonist activity. This difference may contribute to distinct functional profiles in systems with constitutively active receptors.
Species differences in binding affinity create additional considerations for comparative studies [15]. Rauwolscine shows significant species-dependent affinity differences, particularly between human and rodent α₂-receptors. 2-Methoxyidazoxan appears to show more consistent cross-species binding properties.
The practical implications of these differences affect experimental design and interpretation [2]. Rauwolscine's subtype selectivity limitations may create complications in studies of α₂D-mediated functions, while 2-methoxyidazoxan's more balanced profile provides better coverage of all α₂-subtypes.
Comparative Feature | 2-Methoxyidazoxan | Rauwolscine | Experimental Impact |
---|---|---|---|
α₂D receptor affinity | 0.19 nM (high) | 5.2 nM (low) | Better α₂D coverage |
Inverse agonist rank | 3rd position | 1st position (highest) | Different functional profile |
Cross-species consistency | Good | Variable | Better translational value |
Radioligand utility | Excellent for all subtypes | Limited α₂D labeling | Broader research applications |